Althiomycin

概要

説明

準備方法

Althiomycin can be synthesized starting from d-cysteine . The synthetic route involves the construction of the imide bond between the thiazoline and pyrrolinone parts through a coupling reaction of the sodium salt of pyrrolinone with cysteine active ester or by photoreaction with diketene . The hydroxymethyl group attached to the carbon adjacent to C-2 of the thiazoline ring is introduced by aldol condensation after the formation of the thiazoline ring . Industrial production methods typically involve fermentation processes using Streptomyces matensis .

化学反応の分析

Biosynthetic Pathway

Althiomycin is produced through a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line in Serratia marcescens Db10 and Streptomyces althioticus. Key enzymatic reactions include:

| Enzyme/Module | Function | Catalyzed Reaction |

|---|---|---|

| Alb4-Alb5 (NRPS-PKS) | Core assembly line with six modules | Chain elongation via peptide bond formation and polyketide extension |

| Alb2 (Oxidase) | Flavin-dependent oxidation | Converts primary amine to oxime intermediate |

| Alb3 (Methyltransferase) | S-adenosylmethionine (SAM)-dependent methylation | O-Methylation of oxime intermediate |

| Thioesterase (TE) | Cyclization | Macrocyclization to form the 14-membered ring system |

-

Critical intermediates :

Key Reactions:

-

Thiazoline Ring Formation :

-

Pyrrolinone Synthesis :

-

Imide Bond Coupling :

-

Thiazole Introduction :

Semi-Synthetic Analogues

Zarantonello et al. (2002) synthesized 15 analogues to explore structure-activity relationships (SAR):

| Modification | Biological Activity (vs. S. aureus) | Key Finding |

|---|---|---|

| Oxime Methyl → Ethyl | 128× reduced | Methyl group critical for ribosomal binding |

| Hydroxymethyl Deletion | No activity | Essential for membrane penetration |

| Thiazoline → Thiazole | 8× reduced | Thiazoline’s reduced state enhances solubility |

| Pyrrolinone Ring Expansion | No activity | 14-membered ring size is optimal |

-

Notable analogue : C2-epi-althiomycin showed retained activity (MIC = 4 μg/mL), indicating stereochemical flexibility at C-2 .

Mode of Action and Reactivity

This compound inhibits bacterial protein synthesis by targeting peptide bond formation:

-

Puromycin Reaction Inhibition : Blocks peptidyl transferase activity in E. coli ribosomes (IC₅₀ = 0.1 μM) without affecting aminoacyl-tRNA binding .

-

Selectivity : No inhibition observed in eukaryotic (reticulocyte) systems, suggesting prokaryote-specific interactions .

Stability and Solubility

科学的研究の応用

Althiomycin is a thiazolyl peptide antibiotic that inhibits prokaryotic protein synthesis . It is typically produced by actinomycetes, but has also been detected in three strains selected in Myxobacteria or Streptomyces . Myxobacteria, such as Anaeromyxobacter dehalogenans, grow and proliferate under normal conditions but form fruiting bodies containing myxospores during unfavorable conditions . These bacteria have a rich supply of secondary metabolites, including derivatives of polyketide synthases (PKSs) along with non-ribosomal peptide synthases (NRPSs) and their hybrids, and are being explored as producers of new antibiotics .

Myxobacteria species are functionally characterized to assess their ability to produce antibacterial, antifungal, anticancer, antimalarial, immunosuppressive, cytotoxic, and antioxidative bioactive compounds . These compounds have been found to be effective against a wide range of pathogens associated with different infectious diseases .

Serratia marcescens Db10, an enteric insect pathogen, produces a diffusible compound that inhibits the growth of Bacillis subtilis and Staphyloccocus aureus, and has been confirmed to produce this compound . The alb1–alb6 operon is a six-gene operon, and is required for this activity, and encodes a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line (Alb4/5/6), tailoring enzymes (Alb2/3) and an export/resistance protein (Alb1), and is suggested to assemble this compound or a related molecule .

作用機序

Althiomycin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking the action of peptidyl transferase, an enzyme crucial for protein elongation . This inhibition prevents the formation of peptide bonds, thereby halting protein synthesis and leading to bacterial cell death .

類似化合物との比較

Althiomycin is similar to other thiazole antibiotics such as micrococcin and thiostrepton . it is unique due to its specific structure and broad-spectrum activity. Unlike some other thiazole antibiotics, this compound is effective against both Gram-positive and Gram-negative bacteria . Similar compounds include:

Micrococcin: Another thiazole antibiotic with a narrower spectrum of activity.

Thiostrepton: A thiazole antibiotic primarily effective against Gram-positive bacteria.

This compound’s unique structure and broad-spectrum activity make it a valuable compound for further research and potential therapeutic applications.

生物活性

Althiomycin is a thiazole antibiotic known for its significant biological activity, particularly as a protein synthesis inhibitor . It exhibits broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a valuable compound in the field of microbiology and pharmacology.

This compound functions primarily by inhibiting protein synthesis within bacterial cells. Research has demonstrated that it exhibits the strongest inhibition against protein synthesis in intact cells of Escherichia coli, which is a common model organism for studying bacterial physiology and antibiotic action . This mechanism involves the disruption of ribosomal function, thereby preventing the translation of mRNA into proteins essential for bacterial growth and replication.

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Type | Antibiotic |

| Class | Thiazole |

| Target | Protein synthesis (ribosomes) |

| Active Against | Gram-positive and Gram-negative bacteria |

| Notable Effects | Strong inhibition of protein synthesis in E. coli |

Antibacterial Spectrum

This compound has been shown to possess a broad spectrum of activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections caused by diverse microbial pathogens .

Synthesis and Derivatives

Numerous analogues of this compound have been synthesized to explore structure-activity relationships (SAR). These studies have revealed that while this compound itself demonstrates potent antibacterial properties, modifications can enhance or alter its efficacy . The semi-synthetic approaches have also contributed to understanding how structural changes impact biological activity.

Case Studies

- Inhibition Studies : In laboratory settings, this compound has been tested against various bacterial strains, with results indicating significant inhibition rates. For instance, studies show that this compound can inhibit the growth of Serratia marcescens, an insect pathogen, underscoring its potential as an antimicrobial agent beyond traditional bacterial infections .

- Biosynthetic Pathways : The biosynthesis of this compound has been characterized through genomic studies, revealing the gene clusters responsible for its production in Myxococcus xanthus. Understanding these pathways not only aids in the natural production of this compound but also opens avenues for synthetic biology applications to produce this antibiotic at scale .

特性

CAS番号 |

12656-40-5 |

|---|---|

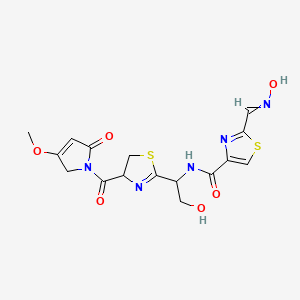

分子式 |

C16H17N5O6S2 |

分子量 |

439.5 g/mol |

IUPAC名 |

2-[(Z)-hydroxyiminomethyl]-N-[2-hydroxy-1-[4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H17N5O6S2/c1-27-8-2-13(23)21(4-8)16(25)11-7-29-15(20-11)9(5-22)19-14(24)10-6-28-12(18-10)3-17-26/h2-3,6,9,11,22,26H,4-5,7H2,1H3,(H,19,24)/b17-3- |

InChIキー |

VQQNQKXWJMRPHT-YPEHOIGNSA-N |

SMILES |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO |

異性体SMILES |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)/C=N\O |

正規SMILES |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Althiomycin, NSC 102809, NS-102809; NSC102809; 116-A; Matamycin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of althiomycin?

A1: this compound is represented by the molecular formula C16H17N5O6S2 and possesses a molecular weight of 439 g/mol. [, , , , ]

Q2: What spectroscopic data is available for this compound?

A2: The structure of this compound has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS). [, , , , , , ]

Q3: Are there any notable structural features of this compound?

A3: this compound is a heavily modified pentapeptide featuring thiazole and thiazoline rings, a methoxypyrrolinone moiety, and a unique aldoxime group. [, , , , , ]

Q4: Which organisms are known to produce this compound?

A4: this compound was initially discovered in Streptomyces althioticus. Later, its production was also observed in certain myxobacteria, including Cystobacter fuscus and Myxococcus xanthus. More recently, the insect pathogen Serratia marcescens Db10 was found to synthesize this compound. [, , ]

Q5: What is known about the genetic basis of this compound production?

A5: The this compound biosynthetic gene cluster (alm) has been identified in Myxococcus xanthus DK897 and Serratia marcescens Db10. [, ] These clusters contain genes encoding a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line, tailoring enzymes, and a putative export/resistance protein. [, ]

Q6: What is the role of the phosphopantetheinyl transferase (PPTase) enzyme in this compound biosynthesis?

A6: In Serratia marcescens Db10, the PPTase enzyme PswP is crucial for this compound biosynthesis. PswP belongs to the F/KES subfamily of Sfp-type PPTases and is essential for the post-translational modification of carrier protein domains in the this compound NRPS-PKS machinery. []

Q7: What is the primary mechanism of action of this compound?

A7: this compound acts as a potent inhibitor of bacterial protein synthesis by targeting the peptidyl transferase center on the ribosome. [, , , ]

Q8: How does this compound interact with the ribosome?

A8: this compound binds to the ribosome in a manner that interferes with the peptidyl transferase reaction, the crucial step in protein synthesis where amino acids are added to the growing polypeptide chain. [, , ]

Q9: Does this compound exhibit selectivity towards prokaryotic ribosomes?

A9: Yes, this compound demonstrates selectivity for prokaryotic ribosomes and shows no inhibitory effects on protein synthesis in mammalian cells. [, ]

Q10: What is the spectrum of antibacterial activity of this compound?

A10: this compound exhibits broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , ]

Q11: How do structural modifications affect the activity of this compound?

A11: Structure-activity relationship (SAR) studies have revealed that the configuration of the oxime group, the C4 configuration of the thiazoline ring, the methoxypyrrolinone moiety, and the hydroxymethyl group are critical for this compound's activity. [, ]

Q12: Have any synthetic analogs of this compound been developed?

A12: Yes, several this compound analogs have been synthesized to explore the relationship between structure and antibacterial activity. [, , , , , , , ] For example, de(hydroxymethyl) this compound exhibits comparable antibacterial activity to natural this compound against Gram-positive bacteria. []

Q13: Are there any known resistance mechanisms to this compound?

A13: Although specific resistance mechanisms haven't been extensively studied, the this compound biosynthetic gene cluster in Serratia marcescens Db10 encodes a putative efflux pump (Alb1) that confers resistance. This suggests efflux as a potential resistance mechanism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。